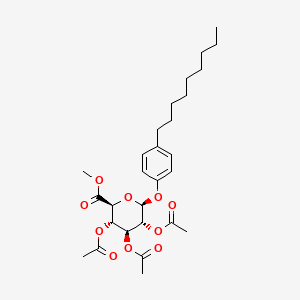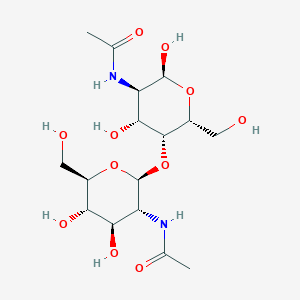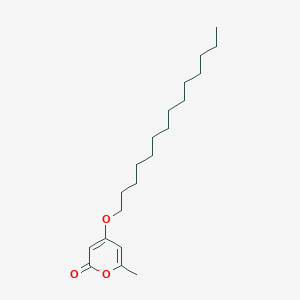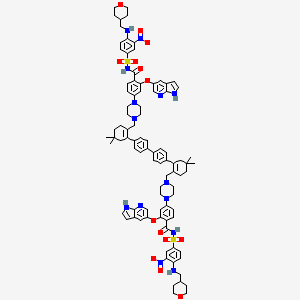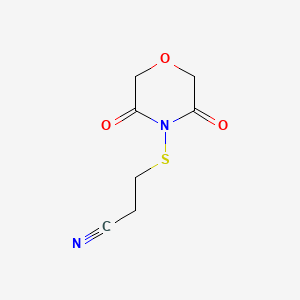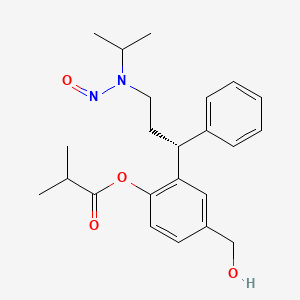
(R)-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxymethyl group, an isopropyl nitrosoamino group, and a phenyl isobutyrate moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate typically involves multiple steps, including the formation of the nitrosoamino group and the attachment of the isobutyrate moiety. One common method involves the use of tert-butyl nitrite for the nitrosation of secondary amines under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrosoamino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate involves its interaction with specific molecular targets and pathways. The nitrosoamino group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-nitrosamines: Compounds with similar nitrosoamino groups.
Phenyl isobutyrates: Compounds with similar isobutyrate moieties.
Hydroxymethyl derivatives: Compounds with similar hydroxymethyl groups.
Uniqueness
®-4-(Hydroxymethyl)-2-(3-(isopropyl(nitroso)amino)-1-phenylpropyl)phenyl Isobutyrate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H30N2O4 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2-[(1R)-3-[nitroso(propan-2-yl)amino]-1-phenylpropyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C23H30N2O4/c1-16(2)23(27)29-22-11-10-18(15-26)14-21(22)20(19-8-6-5-7-9-19)12-13-25(24-28)17(3)4/h5-11,14,16-17,20,26H,12-13,15H2,1-4H3/t20-/m1/s1 |
Clé InChI |
RCLWIZVRMKMIMX-HXUWFJFHSA-N |
SMILES isomérique |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)N=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)N=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


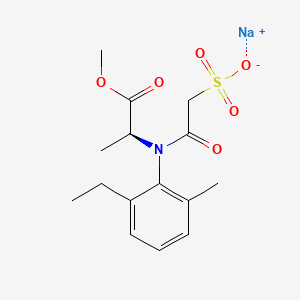
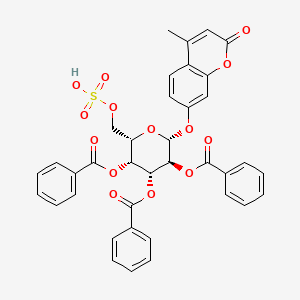
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

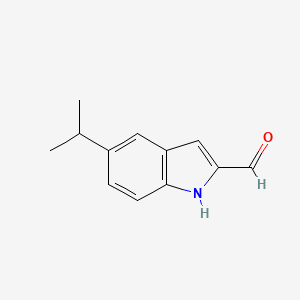
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

